

9-Decenal (CAS 39770-05-3): A Comprehensive Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Decenal, a long-chain unsaturated aldehyde, is a significant compound in the fragrance and flavor industries, valued for its distinct aldehydic, citrus, and waxy aroma.[1][2] Beyond its sensory characteristics, its chemical reactivity as an unsaturated aldehyde warrants a thorough examination of its synthesis, toxicological profile, and metabolic fate. This document provides an in-depth technical overview of **9-Decenal**, consolidating available data on its chemical and physical properties, outlining a plausible synthetic pathway, and detailing relevant experimental protocols for toxicological assessment. Furthermore, it explores the metabolic pathways and mechanisms of action that are likely applicable to **9-Decenal** based on current knowledge of long-chain unsaturated aldehydes.

Chemical and Physical Properties

9-Decenal is a C10 aldehyde characterized by a terminal double bond. Its chemical and physical properties are summarized in the table below.



| Property | Value | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | C10H18O | [3] |
| Molecular Weight | 154.25 g/mol | [3] |
| CAS Number | 39770-05-3 | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Aldehydic, citrus, green with a hint of orris on top | [3] |
| Boiling Point | 211 °C at 760 mmHg | [3] |
| Density | 0.829 g/cm ³ | [3] |
| Refractive Index | 1.437 - 1.443 at 20 °C | [3] |
| Solubility | Insoluble in water | [3] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | |

Synthesis of 9-Decenal

A plausible synthetic route to **9-Decenal** involves the oxidation of its corresponding alcohol, 9-decen-1-ol. While specific literature detailing the synthesis of **9-Decenal** is sparse, a method for producing 9-decen-1-ol from 1,10-decanediol has been patented.[5][6] This can be followed by a mild oxidation to yield the desired aldehyde.

Synthesis of 9-Decen-1-ol

A patented method describes the synthesis of 9-decen-1-ol from 1,10-decanediol.[5] The process involves heating 1,10-decanediol with a higher fatty acid and a catalyst, followed by continuous feeding of 1,10-decanediol and distillation of the product.[5]

Oxidation of 9-Decen-1-ol to 9-Decenal

The conversion of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to carboxylic acids.[7] Several reagents are suitable for this transformation, including



Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation.[7][8] A general protocol for the oxidation of a long-chain primary alcohol to an aldehyde is described below.

Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde using Dess-Martin Periodinane (DMP)

Materials:

- Primary alcohol (e.g., 9-decen-1-ol)
- Dess-Martin Periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Sodium thiosulfate
- · Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add DMP to the solution in one portion. The molar ratio of DMP to the alcohol is typically around 1.1 to 1.5 equivalents.
- Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.[8]
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.



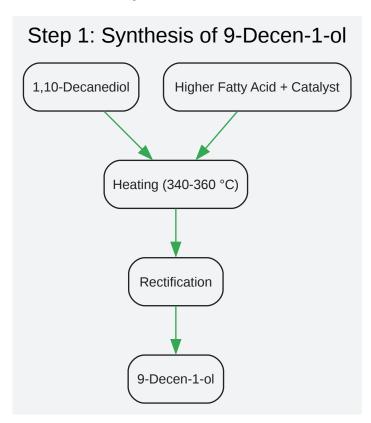


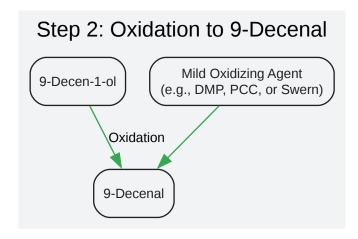


- Stir the mixture vigorously until the solid byproduct dissolves.
- Separate the organic layer. Extract the aqueous layer with DCM.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
- Purify the crude product by column chromatography on silica gel if necessary.



Synthesis of 9-Decenal





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Caption: Plausible two-step synthesis of **9-Decenal**.

Toxicological Profile



9-Decenal is classified as a skin irritant.[9] As a fragrance ingredient, its potential for dermal toxicity is of primary concern. Modern toxicological assessment relies heavily on in vitro methods to reduce animal testing.

In Vitro Skin Irritation

The potential of a chemical to cause skin irritation can be assessed using the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method.[10] [11] This test uses a three-dimensional model of human epidermis cultured from non-transformed human keratinocytes.[12]

Experimental Protocol: OECD TG 439 - In Vitro Skin Irritation Test

Principle: The test chemical is applied topically to the surface of the RhE model. Skin irritation is identified by a reduction in cell viability below a defined threshold (≤ 50%) after a specific exposure and post-incubation period.[10][11] Cell viability is measured using the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a blue formazan precipitate, which is then quantified spectrophotometrically.[12]

Procedure:

- Tissue Preparation: Commercially available RhE models are equilibrated in culture medium in 6-well plates.[11]
- Application of Test Substance: A defined dose of the test substance (e.g., 9-Decenal) is applied directly to the surface of the epidermal model.[11]
- Exposure and Post-Incubation: After a defined exposure period (e.g., 60 minutes), the tissues are thoroughly rinsed to remove the test substance and then transferred to fresh culture medium for a post-incubation period (e.g., 42 hours).[11]
- Viability Assessment:
 - Tissues are incubated with MTT solution for a specified time (e.g., 3 hours).
 - The formazan precipitate is extracted from the tissues using a solvent (e.g., isopropanol).

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- The optical density of the extracted formazan is measured using a spectrophotometer.
- Data Analysis: The cell viability of the test substance-treated tissues is expressed as a
 percentage of the viability of the negative control-treated tissues. A viability of ≤ 50%
 classifies the substance as an irritant (GHS Category 2).[10][11]



Workflow for OECD TG 439 In Vitro Skin Irritation Test Equilibrate RhE tissues in culture medium Apply test substance (e.g., 9-Decenal) topically Incubate for a defined exposure period Rinse tissues to remove test substance Incubate in fresh medium for post-exposure period Perform MTT assay to assess cell viability Extract formazan precipitate Measure optical density (spectrophotometry) Calculate % viability relative to negative control

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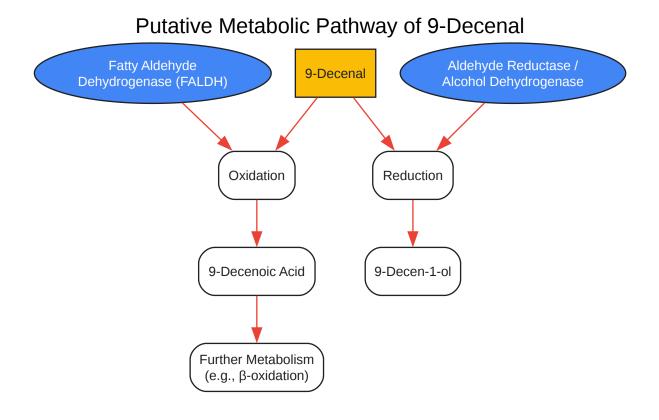
Classify as Irritant (≤ 50% viability) or Non-Irritant (> 50% viability)

Caption: Workflow for the OECD TG 439 in vitro skin irritation test.



Metabolism and Mechanism of Action Metabolic Pathway

Long-chain aliphatic aldehydes like **9-Decenal** are primarily metabolized through oxidation and reduction pathways. The main enzyme responsible for the oxidation of long-chain aldehydes to their corresponding carboxylic acids is fatty aldehyde dehydrogenase (FALDH).[13] Alternatively, aldehydes can be reduced to their corresponding alcohols by aldehyde reductases or alcohol dehydrogenases.[13][14]



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Caption: Putative metabolic pathway of **9-Decenal** in biological systems.

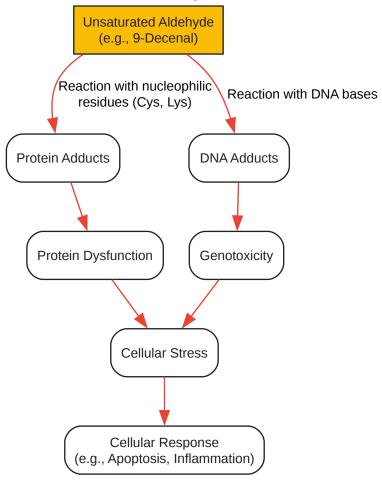
Mechanism of Action and Toxicity

As an unsaturated aldehyde, the reactivity of **9-Decenal** is a key determinant of its biological effects. Unsaturated aldehydes are soft electrophiles that can react with soft biological nucleophiles, such as the thiolate groups of cysteine residues in proteins.[15] This can lead to the formation of covalent adducts and subsequent disruption of protein function.



The general mechanism of toxicity for α,β -unsaturated aldehydes involves Michael addition at the β -carbon, leading to the formation of protein and DNA adducts, which can induce cellular stress and genotoxicity.[15] While **9-Decenal** is not an α,β -unsaturated aldehyde, its terminal double bond and aldehyde functionality still confer a degree of reactivity. Aldehydes, in general, can react with primary amine groups on lysine residues in proteins and on DNA bases, leading to the formation of Schiff bases and potentially cross-linking.[16]

General Mechanism of Aldehyde-Induced Cellular Toxicity



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Caption: General mechanism of cellular toxicity for unsaturated aldehydes.

Conclusion

9-Decenal is a commercially important aldehyde with well-defined chemical and physical properties. While its primary applications are in the fragrance and flavor industries, its chemical



structure suggests a potential for biological reactivity that warrants careful consideration. This whitepaper has provided a consolidated overview of the current knowledge on **9-Decenal**, including a plausible synthetic route and detailed protocols for in vitro toxicological testing. The metabolism of **9-Decenal** likely proceeds through oxidation and reduction, and its mechanism of toxicity is probably related to its ability to form adducts with cellular macromolecules. Further research is needed to elucidate specific signaling pathways that may be modulated by **9-Decenal** and to fully characterize its pharmacological and toxicological profile.

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